N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide
Description
N-(1H-Benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide is a benzimidazole-derived compound characterized by a formamide group bridging a benzimidazole core and a 1-phenylcyclopentyl moiety. The benzimidazole scaffold is renowned for its pharmacological versatility, including roles in analgesia, antimicrobial activity, and enzyme modulation . However, direct pharmacological data on this specific compound are absent in the provided evidence, necessitating comparative analysis with structurally related derivatives.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C19H19N3O/c23-14-22(18-20-16-10-4-5-11-17(16)21-18)19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,20,21) |
InChI Key |
IPSKREFXMHAFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N(C=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Phenylcyclopentyl Group: The phenylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the benzimidazole ring or the phenyl group.
Reduction: Reduction reactions may target the formamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzimidazole or phenyl derivatives can be formed.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, luminescence, or other properties.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Comparative Insights
Pharmacological Activity
- B1 and B8: These derivatives exhibit PPARγ-mediated analgesic effects and antioxidant properties, attributed to their methoxy-aniline and acetamide substituents .
- W1 : The thioacetamido group in W1 confers antimicrobial activity, likely via thiol-mediated enzyme inhibition . The target compound’s formamide group lacks sulfur but may engage in similar hydrogen-bonding interactions with microbial targets.
Structural Impact on Bioactivity
- Substituent Flexibility : B1 and B8’s methoxy and acetamide groups enhance solubility and receptor binding, whereas the target compound’s rigid cyclopentyl group may restrict conformational flexibility, affecting target selectivity .
- Aromatic Modifications : The chlorophenyl and nitrophenyl groups in the methanamine derivatives () demonstrate that electron-withdrawing substituents influence plant growth modulation . This suggests that the target compound’s phenylcyclopentyl group—a bulky, lipophilic substituent—could similarly alter substrate interactions in biological systems.
Therapeutic Potential
- The target compound’s formamide group may improve metabolic stability compared to B8’s acetamide, which is prone to hydrolysis.
Biological Activity
N-(1H-benzimidazol-2-yl)-N-(1-phenylcyclopentyl)formamide is a novel compound that integrates a benzimidazole moiety with a phenylcyclopentyl group, presenting significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.4 g/mol. The compound's structure is characterized by the presence of a benzimidazole ring, which is known for its diverse biological activities, such as anticancer and antimicrobial properties. The phenylcyclopentyl group enhances the compound's potential for various interactions within biological systems.
Biological Activities
Anticancer Activity:
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on benzimidazole derivatives have demonstrated their ability to induce apoptosis in tumor cells under hypoxic conditions, suggesting that this compound may also possess similar properties. Specifically, benzimidazole derivatives have shown efficacy against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines through mechanisms involving DNA damage and caspase-dependent apoptosis .
Antimicrobial Properties:
Benzimidazole derivatives are often explored for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain pathogenic bacteria and fungi, although specific data on this compound is still limited .
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Cyclization Reactions: Starting with o-phenylenediamine and appropriate carboxylic acids or their derivatives under acidic conditions.
- Nucleophilic Substitution: Utilizing bases like potassium hydroxide in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the benzimidazole core.
- Optimization for Yield: Industrial synthesis may involve continuous flow reactors and green chemistry principles to enhance yield and minimize environmental impact.
Research Findings
A comparative analysis of structurally similar compounds provides insight into the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-N-(phenethyl)formamide | Benzimidazole + Phenethyl group | Psychoactive properties |
| 1-(1H-benzimidazol-2-yl)ethanol | Benzimidazole + Ethanol | Varying solubility and reactivity |
| 1-(1H-benzimidazol-2-yl)-4-nitrobenzene dimethylformamide | Benzimidazole + Nitrobenzene | Distinct electronic properties |
The unique combination of structural features in this compound enhances its biological activity while potentially reducing toxicity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
